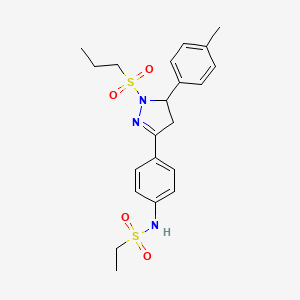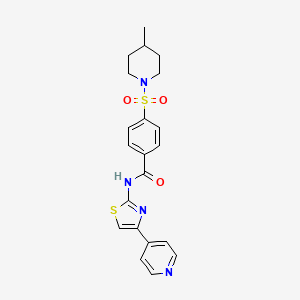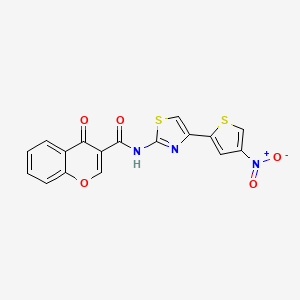![molecular formula C22H25N3O2S B2963287 2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097918-77-7](/img/structure/B2963287.png)
2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a benzo[d]imidazole group, a pyrrolidine group, and a tetrahydronaphthalene group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. The benzo[d]imidazole group is a fused ring system that contains a benzene ring fused to an imidazole ring. The pyrrolidine group is a simple cyclic amine, and the tetrahydronaphthalene group is a polycyclic aromatic hydrocarbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Some general properties might include its molecular weight, boiling and melting points, and solubility in various solvents .Scientific Research Applications
Synthesis and Biological Activity
- Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. These compounds, including variations of the chemical structure , have shown good cytoprotective properties in various models, although they did not display significant antisecretory activity (Starrett et al., 1989).
Polarographic Studies and Chemical Properties
- Certain alkyl imidazolyl sulfoxides and sulfides, related to the chemical , have been studied polarographically. These studies reveal insights into their electron densities and reducibility, which are critical for understanding their chemical behavior and potential applications (Johansson & Wendsjö, 1983).
Coordination and Interaction with Metal Centers
- Compounds similar to 2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole have been synthesized and characterized for their interaction with nickel centers. These interactions are crucial for understanding the potential of such compounds in catalysis and material science (Bermejo et al., 2000).
Domino Reactions and Synthesis of Derivatives
- An efficient three-component reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives has been developed. This process demonstrates the compound's utility in organic synthesis and the creation of various functionalized derivatives (Cui et al., 2018).
Structural Characterization of Metal Complexes
- The structural characterization of metal complexes containing derivatives of the compound has been conducted. These studies are significant for the development of new materials and catalysts (Sousa et al., 2001).
Synthesis of Highly Substituted Imidazoles
- The compound has been used in the synthesis of highly substituted imidazoles, highlighting its role in the creation of complex organic molecules (Zare et al., 2015).
Applications in Corrosion Inhibition
- Derivatives of this compound have been explored for their role in corrosion inhibition, particularly for mild steel in acidic environments. This indicates potential industrial applications in protecting metals from corrosion (Ammal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-23-21-8-4-5-9-22(21)25(16)19-12-13-24(15-19)28(26,27)20-11-10-17-6-2-3-7-18(17)14-20/h4-5,8-11,14,19H,2-3,6-7,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXNAEWJCFRMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)
![2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide](/img/structure/B2963207.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![3,7,9-trimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2963215.png)






![1-({Cyclopropyl[(3,4-dichlorophenyl)methyl]amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963224.png)